molecular formula C10H10BrNO B1504092 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 1269293-40-4

9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No. B1504092
CAS RN: 1269293-40-4
M. Wt: 240.1 g/mol
InChI Key: XJCNUZDRXQVXDS-UHFFFAOYSA-N
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Description

9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound with a fused benzene and azepine ring system. Its chemical formula is C₁₄H₁₃N , and it has a molecular weight of approximately 195.26 g/mol . The compound’s structure consists of a seven-membered ring containing a nitrogen atom and a bromine substituent.


Synthesis Analysis

A new synthetic method for 10-arylated dibenzo[b,f]azepines was developed. The key step involves the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline , which proceeds in a syn-selective manner without forming any detectable over-addition product. This reaction is crucial for the successful synthesis of 10-arylated dibenzoazepines .


Chemical Reactions Analysis

While subsequent arylation via Suzuki–Miyaura cross coupling and construction of a seven-membered ring via Ullmann-type intramolecular coupling were initially unsuccessful due to dehydrohalogenation or other side reactions, the problem was overcome by N-acetylation of the amino group . This modification facilitated the desired coupling reactions to afford the 10-arylated dibenzoazepines .

Future Directions

: Iwai, K., Mukaijo, Y., Asahara, H., & Nishiwaki, N. (2022). A new approach to 10-arylated 5H-dibenzo[b,f]azepines using syn-selective hydrohalogenation of ethynylaniline. Organic & Biomolecular Chemistry, 20(28), 5623–5630. DOI: 10.1039/D2OB00950A : NIST Chemistry WebBook. (2012). 5H-Dibenz[b,f]azepine, 10,11-dihydro- [CAS Registry Number: 494-19-9]. Link : NIST Chemistry WebBook. (2012). 5H-Dibenz[b,f]azepine, 10,11-dihydro- [Chemical structure]. Link : ChemSpider. (n.d.). 10,11-Dihydrodibenz[b,f]azepine

properties

IUPAC Name

9-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-5-1-3-7-4-2-6-9(13)12-10(7)8/h1,3,5H,2,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCNUZDRXQVXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)Br)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676961
Record name 9-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

CAS RN

1269293-40-4
Record name 9-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269293-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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